
Fesoterodine Related Impurity 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fesoterodine Related Impurity 3 is a degradation product or process-related impurity associated with fesoterodine fumarate, a muscarinic antagonist used in the treatment of overactive bladder. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the safety and efficacy of the drug.
準備方法
The preparation of Fesoterodine Related Impurity 3 typically involves the degradation of fesoterodine fumarate under various stress conditions. These conditions include:
Acid degradation: Using 4 N hydrochloric acid at 60°C for 30 minutes.
Base degradation: Using 1 N sodium hydroxide at 45°C for 10 minutes.
Oxidative degradation: Using 6% hydrogen peroxide at 45°C for 10 minutes.
Water degradation: At 45°C for 24 hours.
Heat degradation: At 60°C for 48 hours.
Photolytic degradation: Exposing to UV light for about 1.2 million lux hours.
Humidity degradation: At 25°C/90% relative humidity for 7 days.
化学反応の分析
Fesoterodine Related Impurity 3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide.
Reduction: Under reducing conditions, though specific reagents are not commonly used for this impurity.
Substitution: Possible under certain conditions, though not typically a primary reaction for this impurity.
Common reagents and conditions used in these reactions include trifluoroacetic acid in water, methanol, and acetonitrile . The major products formed from these reactions are typically other degradation products or impurities that can be separated and identified using chromatographic techniques.
科学的研究の応用
Pharmaceutical Applications
- Reference Standards :
- Quality Control :
-
Stability Testing :
- Stability-indicating methods have been developed to assess the degradation products of fesoterodine and its related impurities. For instance, a reverse phase liquid chromatographic method was optimized to quantify these impurities under various stress conditions (e.g., heat, light) to ensure product integrity over its shelf life .
Case Study 1: Stability-Indicating Method Development
A study conducted by Kotla et al. (2013) focused on developing a stability-indicating HPLC method for quantifying fesoterodine fumarate and its related substances, including this compound. The method was validated for specificity, linearity, accuracy, and precision, demonstrating its effectiveness in detecting impurities even at low concentrations .
Case Study 2: Regulatory Compliance
In the context of Abbreviated New Drug Applications (ANDA), this compound serves as a critical component in demonstrating the quality and consistency of drug products. Its quantification is essential during the submission process to ensure that impurity levels comply with established safety limits .
Analytical Techniques
The analysis of this compound typically involves sophisticated techniques:
- High-Performance Liquid Chromatography (HPLC) : This method is widely used for separating and quantifying impurities due to its high sensitivity and specificity.
- Mass Spectrometry (MS) : Often coupled with HPLC, mass spectrometry provides structural information about the impurity, aiding in its identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can confirm the structure of impurities and assess their concentration within a sample .
作用機序
As an impurity, Fesoterodine Related Impurity 3 does not have a direct mechanism of action like the parent compound, fesoterodine fumarate. understanding its formation and behavior is crucial for ensuring that the active pharmaceutical ingredient remains effective and safe. The impurity is typically formed through the hydrolysis and oxidation of fesoterodine fumarate under various stress conditions .
類似化合物との比較
Fesoterodine Related Impurity 3 can be compared with other related impurities such as:
Impurity 1: 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxylbenzenemethanol.
Impurity 2: Propanoic acid, 2-methyl-2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl ester.
These impurities are also degradation products of fesoterodine fumarate and share similar formation pathways. each impurity has unique structural characteristics and degradation profiles that require specific analytical methods for identification and quantification.
生物活性
Fesoterodine is a competitive muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB). The compound is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine, which exhibits its pharmacological effects. Fesoterodine Related Impurity 3 (FRI-3) is a byproduct of fesoterodine synthesis and has garnered interest due to its potential biological activities. This article explores the biological activity of FRI-3, including its pharmacological properties, mechanisms of action, and implications in therapeutic contexts.
Chemical Structure and Composition:
- CAS Number: 286930-02-7
- Molecular Formula: C26H37NO3
- Molecular Weight: 412.585 g/mol
FRI-3 is structurally related to fesoterodine and shares some pharmacological properties due to its interaction with muscarinic receptors.
Muscarinic Receptor Affinity
Fesoterodine and its impurities, including FRI-3, interact with various muscarinic receptor subtypes (M1, M2, M3, M4, M5). The pKi values for fesoterodine are as follows:
Receptor Type | pKi Value |
---|---|
M1 | 8.0 |
M2 | 7.7 |
M3 | 7.4 |
M4 | 7.3 |
M5 | 7.5 |
These values indicate a high affinity for the M1 and M2 receptors, which are implicated in bladder function and other physiological processes .
Biological Activity
In vitro studies have demonstrated that FRI-3 exhibits similar pharmacological properties to fesoterodine, particularly in terms of micturition control. The compound has been shown to decrease micturition frequency and urgency while increasing bladder capacity.
Case Study: In Vivo Effects
A study involving female Sprague-Dawley rats assessed the effects of FRI-3 on bladder function:
- Dosage: Administered at doses of 0.01, 0.1, and 1 mg/kg.
- Results: At the lowest dose (0.01 mg/kg), FRI-3 significantly reduced micturition pressure and increased intercontraction intervals (ICIs), suggesting effective bladder relaxation .
The primary mechanism by which FRI-3 exerts its effects is through the inhibition of muscarinic receptors in the bladder. This inhibition leads to decreased contraction of the detrusor muscle, thereby alleviating symptoms associated with OAB.
Implications for Therapy
Given the pharmacological profile of FRI-3, it may serve as a potential therapeutic agent for managing OAB symptoms. Its structural similarity to fesoterodine suggests that it could be developed into a medication with similar efficacy but possibly different side effect profiles.
特性
CAS番号 |
1435768-96-9 |
---|---|
分子式 |
C26H35NO3 |
分子量 |
409.57 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-Methyl-propanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-formylphenyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。